molecular formula C11H22N2 B1274636 1-Pyrrolidin-1-ylmethyl-cyclohexylamine CAS No. 876717-44-1

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Cat. No. B1274636
Key on ui cas rn: 876717-44-1
M. Wt: 182.31 g/mol
InChI Key: FFNSNUBYKYSWNB-UHFFFAOYSA-N
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Patent
US08106190B2

Procedure details

1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride was added under ice-cooling to a THF solution of LAH, followed by heating under reflux for 3 hours. Sodium hydroxide aqueous solution and sodium sulfate were added to the reaction liquid, followed by filtering. By concentrating the filtrate under a reduced pressure, 1-(pyrrolidin-1-ylmethyl)cyclohexanamine was obtained.
Name
1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([C:7]([C:9]2([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=O)[CH2:6][CH2:5][CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[N:2]1([CH2:7][C:9]2([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12|

Inputs

Step One
Name
1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(CCCC1)C(=O)C1(CCCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the filtrate under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1(CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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